molecular formula C18H15N3O2 B2829797 N'-(4-methylbenzoyl)-6-quinolinecarbohydrazide CAS No. 900018-77-1

N'-(4-methylbenzoyl)-6-quinolinecarbohydrazide

Cat. No. B2829797
CAS RN: 900018-77-1
M. Wt: 305.337
InChI Key: WEPWXCNDQGAQTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N’-(4-methylbenzoyl)-6-quinolinecarbohydrazide” is a complex organic compound. Based on its nomenclature, it likely contains a quinoline structure (a type of heterocyclic aromatic organic compound), a carbohydrazide group (which contains nitrogen and oxygen atoms), and a methylbenzoyl group (a benzoyl group with a methyl substituent) .


Synthesis Analysis

While the specific synthesis process for this compound is not available, similar compounds are often synthesized through condensation reactions or substitution reactions . For instance, thiourea derivatives are synthesized by the reaction of chiral amines with isothiocyanates .

Scientific Research Applications

Synthesis and Biological Activity

  • N'-(4-methylbenzoyl)-6-quinolinecarbohydrazide derivatives are explored for their potential in synthesizing compounds with significant biological activities. For instance, studies on carboxamide derivatives of benzo[b][1,6]naphthyridines, which could be structurally related or synthesized using similar reactions, demonstrate potent cytotoxic effects against various cancer cell lines. These derivatives have been tested for growth inhibitory properties against murine P388 leukemia, Lewis lung carcinoma, and human Jurkat leukemia cell lines, showing some compounds with IC50 values less than 10 nM (Deady et al., 2003).

Antimicrobial and Antifungal Applications

  • Research into quinoline derivatives, including those related to this compound, has indicated their potential antimicrobial and antifungal applications. For example, novel 3-acetyl-2,5-disubstituted-1,3,4-oxadiazolines synthesized from related quinoline compounds have shown antimicrobial activity, particularly against Staphylococcus spp. (Paruch et al., 2020). Additionally, compounds with quinoline moieties have demonstrated effectiveness against fungal diseases, highlighting their importance in developing new antimicrobial agents (Zhang et al., 2014).

Catalytic and Synthetic Chemistry

  • In the realm of synthetic chemistry, the structural components of this compound are integral to developing catalysts for complex reactions, such as the gold-catalyzed annulations of N-aryl ynamides with benzisoxazoles to construct 6H-indolo[2,3-b]quinoline cores. This process is pivotal for accessing naturally occurring alkaloids, demonstrating the compound's role in facilitating synthetic routes to biologically active molecules (Tsai et al., 2018).

Chemical Stability and Cytotoxic Properties

  • Studies on quinoline-3-carbaldehyde hydrazones bearing a 1,2,4-triazole or benzotriazole moiety, related to this compound, have been carried out to determine their chemical stability and in vitro cytotoxic properties. This research is crucial for understanding the structural requirements for anticancer activity and developing new therapeutic agents (Korcz et al., 2018).

properties

IUPAC Name

N'-(4-methylbenzoyl)quinoline-6-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O2/c1-12-4-6-13(7-5-12)17(22)20-21-18(23)15-8-9-16-14(11-15)3-2-10-19-16/h2-11H,1H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEPWXCNDQGAQTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NNC(=O)C2=CC3=C(C=C2)N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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